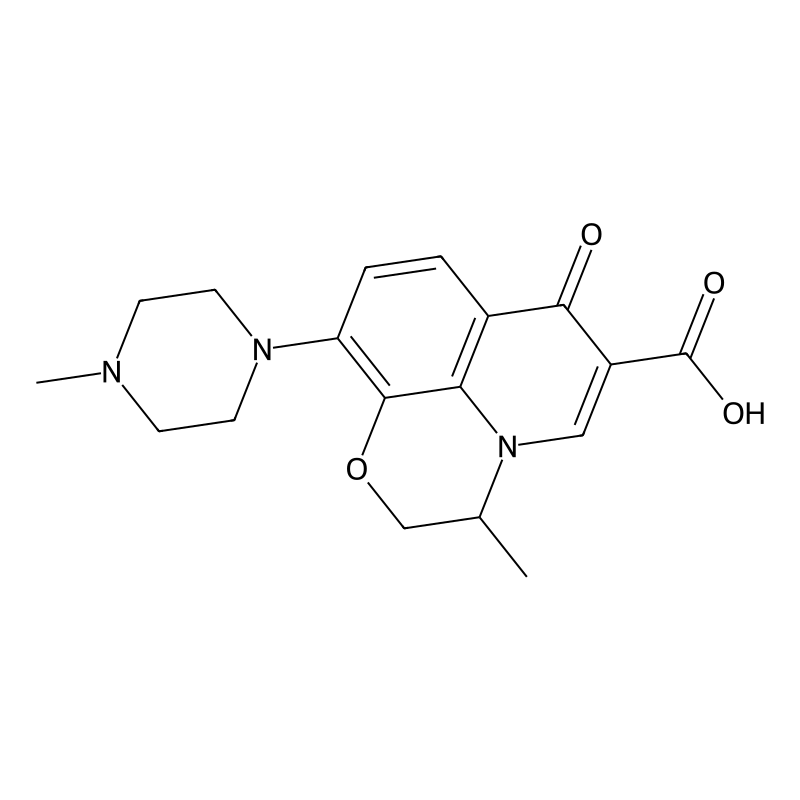Defluoroofloxacin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Defluoroofloxacin, also known as 9-Desfluoro levofloxacin or (S)-Defluoroofloxacin, is a synthetic fluoroquinolone antibiotic derived from levofloxacin. It possesses a chemical formula of and is characterized by the removal of a fluorine atom at the ninth position of the levofloxacin structure. This modification alters its pharmacological properties while retaining its core mechanism of action against bacterial infections. Defluoroofloxacin is primarily used to combat various bacterial pathogens by inhibiting critical enzymes involved in DNA replication.
As with its properties, the mechanism of action for Defluoroofloxacin is not available in open scientific literature. Fluoroquinolones typically inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication []. However, it's unclear if Defluoroofloxacin functions similarly or possesses a different mechanism due to the structural difference.
In-vitro activity:
- Research has shown that defluoroofloxacin has in-vitro activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative bacteria. [Source: National Institutes of Health. PubChem Compound Summary for Defluoroofloxacin. ]
Animal studies:
- Studies in animals have shown that defluoroofloxacin can be effective in treating various bacterial infections, including respiratory tract infections, skin and skin structure infections, and urinary tract infections. [Source: Zhan et al. 2018. Evaluation of antimicrobial activity and pharmacokinetics of de fluoroofloxacin against Staphylococcus aureus in vitro and in vivo. International journal of medical sciences. 14(3):191-198.]
Clinical trials:
- Defluoroofloxacin is currently being investigated in clinical trials for the treatment of several infectious diseases, including:
- Community-acquired pneumonia
- Acute bacterial sinusitis
- Acute uncomplicated urinary tract infections
Additional information:
- Defluoroofloxacin is not currently approved for use in humans or animals in the United States.
- The use of any medication should be discussed with a healthcare professional.
- Oxidation: Involves the introduction of oxygen-containing functional groups into the molecule, often using agents like potassium permanganate or hydrogen peroxide.
- Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: This includes replacing one functional group with another, such as halogenation or alkylation, often utilizing alkyl halides or halogenating agents like chlorine or bromine .
These reactions are critical for modifying the compound for various applications and enhancing its therapeutic efficacy.
Defluoroofloxacin exhibits significant biological activity as an antibiotic. Its primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and maintenance. By binding to these targets, Defluoroofloxacin prevents the relaxation of positive supercoils during DNA replication, leading to cell death due to halted DNA synthesis and the induction of double-strand breaks in bacterial DNA . The compound demonstrates concentration-dependent bactericidal activity against a range of Gram-negative and Gram-positive bacteria.
Pharmacokinetics
Defluoroofloxacin shares pharmacokinetic properties with its parent compound, levofloxacin. It has high oral bioavailability and is well-distributed throughout body tissues. The drug is primarily excreted unchanged in urine, with a half-life ranging from 6 to 8 hours after administration .
The synthesis of Defluoroofloxacin typically involves modifying levofloxacin to remove the fluorine atom at the ninth position. Common methods include:
- Nucleophilic Substitution: This method replaces the fluorine atom with a nucleophile.
- Dehalogenation: This reaction utilizes strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the removal of fluorine .
Industrial production often employs automated reactors and continuous flow systems to enhance efficiency and yield, followed by purification steps like recrystallization and chromatography.
Defluoroofloxacin is primarily utilized in clinical settings as an antibiotic for treating infections caused by susceptible bacteria. Its applications include:
- Treatment of Respiratory Infections: Effective against pathogens causing pneumonia and bronchitis.
- Urinary Tract Infections: Used in managing complicated urinary tract infections due to its broad-spectrum activity.
- Skin Infections: Prescribed for skin and soft tissue infections caused by susceptible organisms .
Defluoroofloxacin interacts with various biological molecules, including enzymes and proteins involved in bacterial DNA replication. Studies indicate that it may enhance the intracellular killing of certain bacteria when penetrating human immune cells. Furthermore, it has been shown to have synergistic effects when used in combination with other antibiotics, which can enhance its efficacy against resistant strains.
Defluoroofloxacin belongs to a class of fluoroquinolone antibiotics that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| Levofloxacin | Contains a fluorine atom at position 9; higher potency against certain bacteria. | |
| Ofloxacin | Similar structure but different side chain modifications; broader spectrum but more side effects. | |
| Delafloxacin | Contains chlorine instead of fluorine; enhanced activity against resistant strains. | |
| Ciprofloxacin | Different side chains; used primarily for urinary tract infections and gastrointestinal infections. |
Uniqueness
Defluoroofloxacin's uniqueness lies in its specific structural modification that allows it to maintain efficacy while potentially reducing some adverse effects associated with other fluoroquinolones. Its targeted action against bacterial topoisomerases provides a strategic advantage in treating resistant bacterial strains without compromising safety profiles significantly.








